

Application Notes and Protocols: Industrial Synthesis of Tertiary Mercaptans from Isobutylene Homopolymers

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Compound of Interest

Compound Name: *tert*-Butyl mercaptan

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Abstract

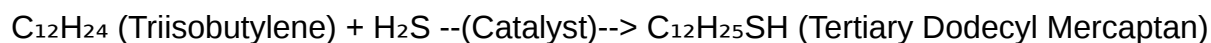
This document provides detailed application notes and protocols for the industrial synthesis of tertiary mercaptans, focusing on the reaction of isobutylene homopolymers (oligomers) with hydrogen sulfide (H_2S). Tertiary mercaptans, particularly tertiary dodecyl mercaptan (TDM), are crucial as chain transfer agents in polymerization processes for manufacturing materials like styrene-butadiene rubber (SBR) and acrylonitrile-butadiene-styrene (ABS) resins. The protocols emphasize heterogeneous catalytic systems, which offer advantages in product separation and catalyst reusability.

General Reaction Pathway

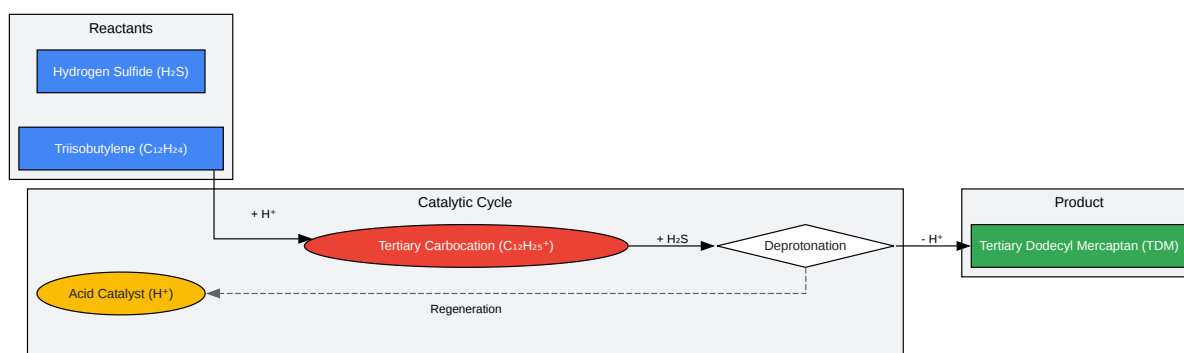
The synthesis of tertiary mercaptans from isobutylene homopolymers is an acid-catalyzed addition reaction. A proton (H^+) from the acid catalyst protonates the double bond of the isobutylene oligomer (e.g., trimer or tetramer), forming a tertiary carbocation. This stable carbocation is then attacked by the nucleophilic sulfur atom of hydrogen sulfide. A final deprotonation step regenerates the catalyst and yields the tertiary mercaptan.

The primary reaction involves the addition of H_2S across the $\text{C}=\text{C}$ double bond of a branched olefin, following Markovnikov's rule. Using triisobutylene as the feedstock, the reaction

proceeds as follows:



A significant challenge in this synthesis is the potential for depolymerization of the isobutylene oligomer at elevated temperatures, which leads to the formation of lower molecular weight mercaptans, such as tertiary butyl mercaptan and tertiary octyl mercaptan.[1] Modern methods often employ lower reaction temperatures to enhance selectivity for the desired high-molecular-weight product.[1]



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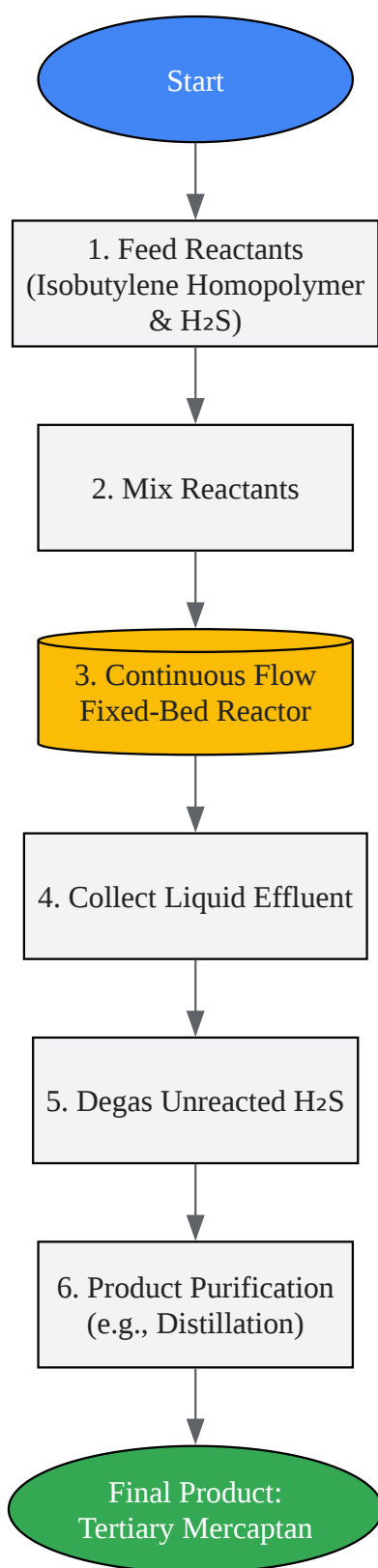
Caption: Acid-catalyzed addition of H₂S to triisobutylene.

Experimental Workflow: Continuous Synthesis

The industrial production of tertiary mercaptans is often performed in a continuous flow system using a fixed-bed reactor packed with a solid acid catalyst. This approach allows for efficient production and straightforward separation of the product from the catalyst.

The general workflow involves:

- **Reactant Preparation:** Liquid isobutylene homopolymer and gaseous hydrogen sulfide are fed into the system at controlled rates.
- **Reaction:** The reactants are mixed and passed through a heated, pressurized tubular reactor containing the catalyst bed.
- **Product Collection:** The liquid effluent is continuously collected from the reactor outlet.
- **Degassing & Purification:** Unreacted hydrogen sulfide is removed from the crude product (degassed). Further purification, such as distillation, can be employed to separate the desired mercaptan from unreacted olefins and byproducts.[\[2\]](#)



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Caption: Continuous synthesis workflow for tertiary mercaptans.

Experimental Protocols

Protocol 1: Synthesis using a Solid Acid Resin Catalyst (Amberlyst 15)

This protocol is based on the continuous process described for synthesizing tertiary mercaptans from isobutylene homopolymers using a dry cation exchange resin, which provides high selectivity and yield at low temperatures.[\[1\]](#)

Materials and Equipment:

- Isobutylene homopolymer (e.g., triisobutylene)
- Hydrogen sulfide (gaseous)
- Dry sulfonated styrene-divinylbenzene copolymer resin (e.g., Amberlyst 15)
- High-pressure tubular reactor with temperature and pressure controls
- Reactant feed pumps and mass flow controllers
- Product collection vessel
- Degassing system

Procedure:

- Catalyst Preparation: Pack the tubular reactor with 200 ml of dry Amberlyst 15 resin.[\[1\]](#)
- System Pressurization: Pressurize the reactor system with hydrogen sulfide to the desired operating pressure, typically between 5 and 16 bars (e.g., 10 bars).[\[1\]](#)
- Reactant Feed:
 - Continuously introduce the liquid isobutylene homopolymer (e.g., triisobutylene) into the reactor at a controlled flow rate (e.g., 121 g/h, 0.72 mole/h).[\[1\]](#)

- Simultaneously, feed gaseous hydrogen sulfide at a molar excess (e.g., 122.4 g/h, 3.6 moles/h, providing a H₂S:olefin molar ratio of 5:1).[1]
- Ensure intimate mixing of the reactants before they enter the catalyst bed.[1]
- Reaction Conditions: Maintain the reactor temperature below 45°C. For optimal selectivity towards the target mercaptan and minimal byproduct formation, a temperature range of 0°C to 35°C is preferable.[1]
- Product Collection and Analysis:
 - Continuously collect the liquid effluent from the reactor outlet.
 - Degas the collected liquid to remove dissolved, unreacted hydrogen sulfide.
 - Analyze the crude product composition using gas chromatography to determine the conversion of the olefin and the selectivity for the desired tertiary mercaptan.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the synthesis. Below is a summary of data from various catalytic systems.

Table 1: Effect of Temperature on Product Composition using Amberlyst 15 Catalyst with Triisobutylene Feed[1]

Reaction Temperature (°C)	Triisobutylene Conversion (%)	Tertiary Dodecyl Mercaptan (TDM) in Product (wt%)	Tertiary Octyl Mercaptan (TOM) in Product (wt%)	Tertiary Butyl Mercaptan (TBM) in Product (wt%)
45	68.0	72.8	1.8	0.4
30	58.5	78.5	0.4	0.1
20	49.0	81.0	0.1	< 0.1
10	38.0	83.2	< 0.1	Not Detected

Data derived from U.S. Patent 4,891,445 A. Conditions: 10 bar pressure, H₂S/olefin molar ratio of 5:1.[\[1\]](#)

Table 2: Overview of Various Catalytic Systems

Catalyst	Olefin Feedstock	Temperature (°C)	Pressure	Key Observations	Source
Boron Trifluoride (BF ₃)	Isobutylene Trimer or Propylene Tetramer	Not specified	Not specified	Commonly used industrial catalyst for TDM production.	[3][4]
Aluminum Chloride (AlCl ₃)	Triisobutylene	25 - 80	100 - 200 psi	Higher temperatures (>25°C) can lead to depolymerization and formation of lower mercaptans (butyl, octyl).	[5]
Modified Y-type Zeolite	Triisobutylene	< 20	Not specified	Used at low temperatures to avoid cracking of the olefin and improve product selectivity.	[6]
Montmorillonite Clay	Propylene Tetramer	Not specified	Not specified	An acid-activated clay catalyst suitable for mercaptan synthesis.	[7]

Conclusion

The industrial synthesis of tertiary mercaptans from isobutylene homopolymers is a well-established process critical for the polymer industry. The use of solid acid catalysts, particularly cation exchange resins like Amberlyst 15, in continuous flow reactors offers a highly efficient and selective method. Operating at lower temperatures (0-35°C) is key to minimizing the depolymerization of the olefin feedstock and maximizing the yield of the desired high-molecular-weight tertiary mercaptan.^[1] The selection of the catalyst and the fine-tuning of reaction parameters such as temperature, pressure, and reactant ratios are critical for achieving optimal performance and product purity.

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